molecular formula C27H26N2O3 B2735287 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one CAS No. 287472-18-8

3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Cat. No. B2735287
M. Wt: 426.516
InChI Key: NAYORTRTVJRHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, also known as TAK-147, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential pharmacological activities, especially in the field of neuroscience.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally similar to 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one have been synthesized for their potential antimicrobial properties. A study by Mandala et al. (2013) synthesized analogs exhibiting significant antibacterial and antifungal activity, comparable to standard treatments. These findings were supported by molecular docking studies, suggesting a correlation between the chemical structure and antimicrobial potency (Mandala et al., 2013).

Catalytic Applications

Research by Niknam et al. (2013) explored the use of silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for synthesizing 4H-pyran derivatives, demonstrating the compound's potential in facilitating various condensation reactions and its reusability as a heterogeneous solid base catalyst (Niknam et al., 2013).

Neuroprotective Effects

A study on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, related to the structural framework of 3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, demonstrated significant neuroprotective effects against oxidative stress-induced damage in PC12 cells. This indicates potential applications in treating neurological conditions (Sameem et al., 2017).

Structural and Spectroscopic Analysis

The synthesis and structural characterization of genistein-derived compounds, including 5-hydroxy-3-(4-hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, through single-crystal X-ray diffraction, highlight the importance of structural analysis in understanding the pharmacological potential of such molecules (Zhang et al., 2008).

properties

IUPAC Name

3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c30-27-24-12-11-23(19-26(24)32-20-25(27)21-7-3-1-4-8-21)31-18-17-28-13-15-29(16-14-28)22-9-5-2-6-10-22/h1-12,19-20H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYORTRTVJRHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

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